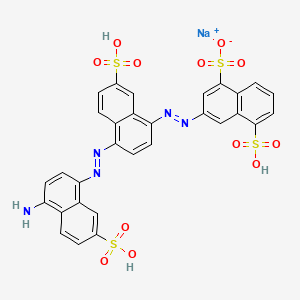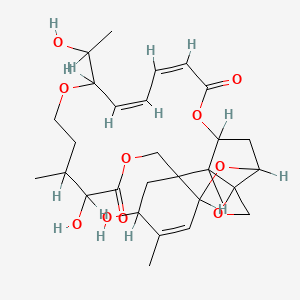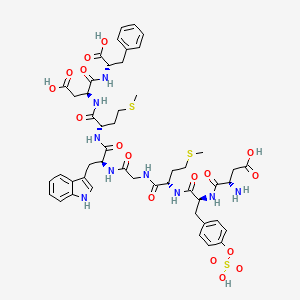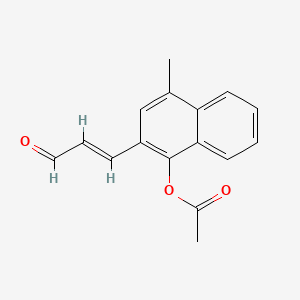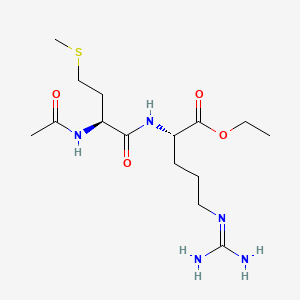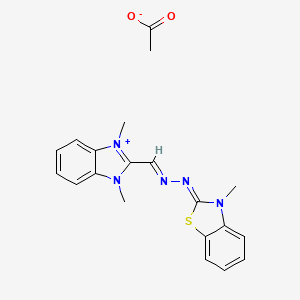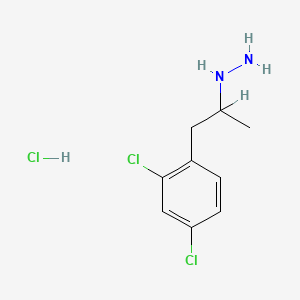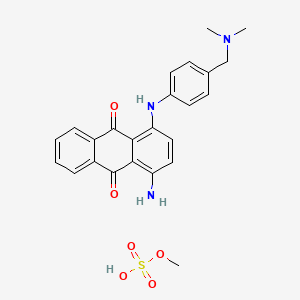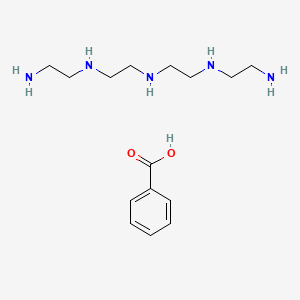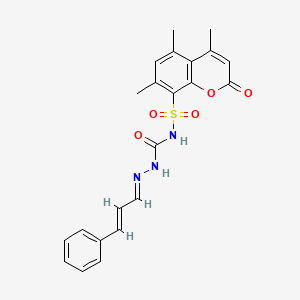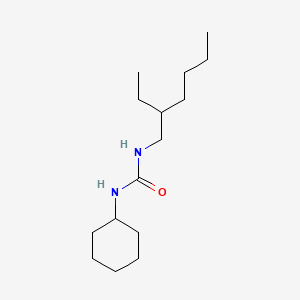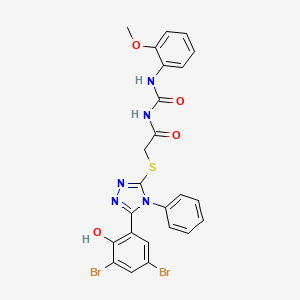
Acetamide, 2-((5-(3,5-dibromo-2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(((2-methoxyphenyl)amino)carbonyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Acetamide, 2-((5-(3,5-dibromo-2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(((2-methoxyphenyl)amino)carbonyl)-” is a complex organic compound that features a triazole ring, phenyl groups, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The process may start with the formation of the triazole ring, followed by the introduction of the phenyl groups and other substituents. Common reagents used in these reactions include bromine, phenylhydrazine, and acetic anhydride. Reaction conditions often involve controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of such complex compounds usually involves large-scale synthesis in specialized reactors. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The nitro groups can be reduced to amines.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules.
Biology
In biological research, it may be investigated for its interactions with enzymes and other biomolecules.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a drug candidate, particularly for its antimicrobial or anticancer properties.
Industry
In industry, it may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For example, it may inhibit certain enzymes or disrupt cellular processes. The exact pathways and targets depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Acetamide, 2-((5-(3,5-dichlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(((2-methoxyphenyl)amino)carbonyl)
- Acetamide, 2-((5-(3,5-difluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(((2-methoxyphenyl)amino)carbonyl)
Uniqueness
This compound is unique due to the presence of dibromo and hydroxyphenyl groups, which may confer specific reactivity and biological activity not seen in similar compounds.
Properties
CAS No. |
97399-30-9 |
|---|---|
Molecular Formula |
C24H19Br2N5O4S |
Molecular Weight |
633.3 g/mol |
IUPAC Name |
2-[[5-(3,5-dibromo-2-hydroxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(2-methoxyphenyl)carbamoyl]acetamide |
InChI |
InChI=1S/C24H19Br2N5O4S/c1-35-19-10-6-5-9-18(19)27-23(34)28-20(32)13-36-24-30-29-22(31(24)15-7-3-2-4-8-15)16-11-14(25)12-17(26)21(16)33/h2-12,33H,13H2,1H3,(H2,27,28,32,34) |
InChI Key |
CKNSHFCBKIJSRC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=C(C(=CC(=C4)Br)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


